Product packaging for Bendazac sodium(Cat. No.:CAS No. 22199-35-5)

Bendazac sodium

Cat. No.: B1290552
CAS No.: 22199-35-5
M. Wt: 304.27 g/mol
InChI Key: GHFGHIKJGVMEFT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Bendazac sodium salt (CAS 23255-99-4) is a sodium salt of the non-steroidal anti-inflammatory drug (NSAID) Bendazac. This indazole-based compound is of significant interest in pharmacological and biochemical research, primarily for its unique mechanism of action. Bendazac is known for its anti-denaturant properties, which have been studied for their potential to inhibit the denaturation of proteins, such as ocular lens proteins, by heat, ultraviolet radiation, and free radicals . Its primary research value has historically been explored in the context of cataract development, with studies suggesting its metabolite can inhibit the glycosylation of lens proteins . Furthermore, Bendazac demonstrates classic NSAID activity by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins involved in inflammation, pain, and fever . Beyond these applications, the indazole scaffold is a prominent structure in medicinal chemistry, found in compounds with diverse biological activities, including anticancer, antiretroviral, and analgesic properties . This makes this compound salt a valuable reference standard and starting point for investigating new therapeutic agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13N2NaO3 B1290552 Bendazac sodium CAS No. 22199-35-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-(1-benzylindazol-3-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3.Na/c19-15(20)11-21-16-13-8-4-5-9-14(13)18(17-16)10-12-6-2-1-3-7-12;/h1-9H,10-11H2,(H,19,20);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFGHIKJGVMEFT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N2NaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20187-55-7 (Parent)
Record name Bendazac sodium salt
Source ChemIDplus
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DSSTOX Substance ID

DTXSID0046644
Record name Bendazac sodium
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Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22199-35-5, 23255-99-4
Record name 1H-Benzimidazole, 2-(phenylmethyl)-, sodium salt (1:1)
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Record name Bendazac sodium salt
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bendazac sodium
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Record name Sodium [[1-(phenylmethyl)-1H-indazol-3-yl]oxy]acetate
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Record name BENDAZAC SODIUM
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Synthetic Methodologies and Derivatization of Bendazac Sodium

Established Synthetic Routes for Bendazac (B1667983) and its Salts

Bendazac, chemically known as [(1-benzyl-1H-indazol-3-yl)oxy]acetic acid, is the parent acid of Bendazac sodium. wikipedia.orgnih.gov The synthesis of this compound and its subsequent conversion to a salt form involves multi-step chemical processes.

Exploration of Precursor Chemistry

The synthesis of the core Bendazac structure has been approached through several routes, primarily focusing on the construction of the 1-benzyl-1H-indazole moiety. A frequently cited pathway involves a four-step reaction sequence. google.com

Formation of α-benzyl phenylhydrazine (B124118) : The process starts with phenylhydrazine as the initial raw material. It undergoes a benzyl (B1604629) glycosylation reaction with benzyl chloride to produce the intermediate, α-benzyl phenylhydrazine. google.com

Indazole Ring Cyclization : The α-benzyl phenylhydrazine is then reacted with urea (B33335) under thermal conditions. This step prompts a cyclization reaction, forming the key precursor, 3-hydroxy-1-benzyl indazole. google.com

Carboxymethylation : The final step in forming the parent acid is the carboxymethylation of 3-hydroxy-1-benzyl indazole. This is achieved through a reaction with monochloroacetic acid, which attaches the oxyacetic acid group at the 3-position of the indazole ring to yield Bendazac. google.com

An alternative synthesis described in patent literature involves the use of chloroacetamide in the alkylation step, which is then followed by acid hydrolysis to produce Bendazac. wikipedia.org Another method begins with o-halogen benzoic acids, which are reacted with a hydrazine (B178648) compound in the presence of a base and a catalyst. The resulting intermediate is then treated with benzyl chloride and sodium hydroxide.

The primary precursors central to these syntheses are phenylhydrazine, benzyl chloride, and a reactant to form the indazole ring, such as urea. google.com The intermediate, 3-hydroxy-1-benzyl indazole, is a critical juncture in the synthesis before the final carboxymethylation. google.com

Optimization of Salt-Forming Reactions

The conversion of Bendazac acid to its sodium salt, this compound, is a critical step to enhance properties like aqueous solubility. ontosight.ai While specific optimization data for the sodium salt is not extensively detailed in the provided literature, the synthesis of the lysine (B10760008) salt (Bendazac lysine) offers a well-documented model for such salt-forming reactions. google.com

The process involves dissolving Bendazac and L-lysine in separate solvents—typically 95% ethanol (B145695) for Bendazac and purified water for L-lysine. google.com The solutions are then mixed, and a salt-forming reaction occurs. The optimization of this process focuses on several parameters to maximize yield and purity, as detailed in the table below. google.com

Table 1: Parameters for Bendazac Lysine Salt Formation

Parameter Condition Observation/Outcome Yield
Solvent System 90% Tetrahydrofuran (B95107) (THF) Low melting point and high level of related substances in the final product. google.com Not specified
Solvent System 95% Ethanol and Purified Water Produces a white or off-white crystalline powder. google.com High
Reaction Temperature 50°C - 58°C Complete dissolution of Bendazac in 95% ethanol. google.com 82.3%
Reaction Temperature 60°C - 70°C Optimal temperature for reaction after mixing components. google.com Up to 94.7%
Stirring Time 10 minutes Sufficient for reaction to proceed before filtration. google.com 77.8%
Stirring Time 30 minutes Increased reaction time before filtration. google.com 94.7%
Crystallization Time 4 hours Leads to the collection of white crystalline solid. google.com 77.8% - 94.7%

| Crystallization Time | 17.5 - 23 hours (overnight) | Extended crystallization period. google.com | 91.2% - 94.2% |

This table is generated based on data from a patent describing the synthesis of Bendazac lysine, which serves as a model for salt-forming reaction optimization. google.com

This systematic approach to optimizing reaction conditions, including solvent choice, temperature, and reaction/crystallization time, is crucial for achieving a high-quality salt product. The use of amino acids, such as lysine or arginine, as salt-forming agents has been shown to improve the solubility of parent compounds significantly. mdpi.comresearchgate.net

Design and Synthesis of Novel Bendazac Analogues and Derivatives

Research efforts have extended beyond the original Bendazac molecule to the design and synthesis of new analogues and derivatives. The primary goals of these efforts are to enhance therapeutic properties, such as aqueous solubility and antioxidant activity, and to explore structure-activity relationships. nih.govresearchgate.net

Chemical Modification Strategies

The indazole ring is the central scaffold for chemical modification. researchgate.netresearchgate.net Strategies typically involve altering the substituents at various positions on this core structure. Modifications can include:

Substitution on the Benzyl Group : Altering the phenyl ring of the benzyl group attached to the indazole nitrogen.

Substitution on the Indazole Ring : Introducing functional groups onto the benzene (B151609) portion of the indazole core. For instance, the major metabolite of Bendazac is 5-hydroxybendazac (B1199827), a hydroxylated derivative formed in the body. nih.gov

Variation of the Acid Side Chain : Modifying the oxyacetic acid portion of the molecule.

The synthesis of novel Bendazac analogues has led to compounds with improved characteristics. For example, specific analogues, identified in research as compounds 13c-d, 15c, and 17c, demonstrated superior aqueous solubility (>100 mg/mL) and significant protective activity against oxidative damage in vitro. nih.govresearchgate.net

Structure-Directed Synthesis Approaches

The synthesis of new derivatives is often guided by a structure-directed approach, aiming to create molecules that can interact more effectively with biological targets. The pyrazole (B372694) scaffold, which is a component of the indazole structure, is a well-regarded pharmacophore in medicinal chemistry due to its ability to form hydrogen bonds and engage in π-stacking interactions with enzymes and receptors. researchgate.net

The design of novel analogues is therefore directed by the need to enhance the compound's ability to inhibit processes like protein denaturation and glycation. nih.govpatsnap.com For example, the synthesis of certain analogues was specifically intended to improve antioxidant capabilities. One such derivative, compound 13d, was shown to protect the lens through an antioxidant pathway, indicating a successful structure-directed design. nih.govresearchgate.net These synthetic efforts often employ modern catalytic methods, such as copper-catalyzed reactions, to construct the desired indazole derivatives efficiently. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to pharmaceutical manufacturing is an increasingly important consideration, aiming to reduce environmental impact and improve safety. jocpr.commdpi.com While specific green chemistry studies on this compound are not widely published, its synthetic evolution reflects a trend towards more sustainable practices. google.com

The core principles of green chemistry include waste minimization, maximizing atom economy, using safer solvents, designing for energy efficiency, and utilizing catalytic reactions. jocpr.comacs.org The transition in the salt formation process for Bendazac lysine from tetrahydrofuran (THF), a solvent with notable environmental and safety concerns, to a more benign system of ethanol and water is a clear application of these principles. google.com Water is considered a key green solvent due to its non-toxic and non-flammable nature. mdpi.com

Furthermore, the use of catalysts, such as the copper catalysts employed in various indazole synthesis methods, aligns with green chemistry goals. researchgate.net Catalysts allow for reactions to proceed with higher efficiency and lower energy input compared to stoichiometric reagents. jocpr.com Future optimization of this compound synthesis would likely focus on incorporating other green techniques, such as microwave-assisted synthesis or solvent-free reaction conditions, to further reduce the environmental footprint of the process. mdpi.com The overarching goal is to develop synthetic routes that are not only efficient and high-yielding but also environmentally responsible. google.com

Molecular and Cellular Mechanisms of Action of Bendazac Sodium

Protein Antidenaturation Mechanisms

The primary mechanism of bendazac (B1667983) is its antidenaturant effect on proteins. researchgate.netmedchemexpress.comchemsrc.com It has been shown to protect various proteins, including serum albumin and ocular lens crystallins, from denaturation induced by physical and chemical insults. researchgate.netmedchemexpress.comjst.go.jp This protective action helps maintain the protein's native conformation and, consequently, its biological function. The stabilization of proteins is thought to be the basis for bendazac's utility in conditions characterized by protein aggregation. nih.govresearchgate.net

A key application of bendazac's antidenaturant properties is in ophthalmology, specifically in delaying the progression of cataracts. medchemexpress.compatsnap.com Cataracts are defined by the opacification of the lens, a process driven by the denaturation and subsequent aggregation of its primary structural proteins, the crystallins. researchgate.netpatsnap.com Bendazac acts to stabilize these lens proteins, preventing the aggregation that leads to light scattering and vision loss. patsnap.com

Table 1: Summary of Research Findings on Bendazac's Attenuation of Heat-Induced Protein Damage

Study FocusProtein ModelKey FindingReference(s)
Comparative Antidenaturant ActivityHuman Serum Albumin (HSA)NSAIDs, including bendazac, were evaluated for their ability to inhibit heat-induced denaturation. Their activity was quantified with EC50 values generally in the 10⁻⁵ to 10⁻⁴ M range. nih.gov
Spectroscopic AnalysisBovine Serum Albumin (BSA)Electron Paramagnetic Resonance (EPR) spectroscopy of spin-labelled BSA demonstrated that bendazac prevents heat-induced denaturation. arctomsci.commedchemexpress.comchemsrc.com
Comparative EfficacyRat SerumIn an ex vivo study, fish oil was found to be more effective than bendazac in protecting serum proteins against heat-induced denaturation. jst.go.jp

Exposure to ultraviolet (UV) radiation is a significant environmental factor contributing to the covalent damage and aggregation of lens proteins over time. researchgate.netnih.gov Bendazac has been shown to prevent the denaturation of proteins caused by UV rays. researchgate.netdrugbank.com This photo-protective effect is considered a key component of its mechanism in attenuating the processes that lead to retinal damage and cataract formation. researchgate.net

Oxidative stress from reactive oxygen species (ROS) is a major pathway for damage to lens components. patsnap.comnih.gov Bendazac and its primary metabolite, 5-hydroxybendazac (B1199827), function as potent radical scavengers. medchemexpress.compatsnap.com Studies have characterized bendazac as a strong reacting substrate in chemical systems that generate hydroxyl radicals, which are highly damaging. arctomsci.commedchemexpress.compatsnap.com This antioxidant activity allows bendazac to prevent the oxidation of lens proteins, including the oxidation of crucial sulfhydryl groups, thereby mitigating a key process in the development of cataracts. drugbank.com Both bendazac and its 5-hydroxy derivative have been shown to inhibit the oxidative burst in polymorphonuclear neutrophil leukocytes. patsnap.com

The native three-dimensional structure of a protein is essential for its function, and this conformation is maintained by a delicate balance of intramolecular interactions. nih.gov Denaturing forces like heat, UV radiation, or chemical exposure disrupt this structure, leading to unfolding and aggregation. medchemexpress.comnih.gov By counteracting these forces, bendazac modulates and preserves the natural conformation and stability of proteins. medchemexpress.com It has been shown to bind to proteins, thereby stabilizing their structure and preventing the conformational changes that precede aggregation. patsnap.com For instance, bendazac decreases the binding of cyanate (B1221674) to lens proteins, preventing the disruption of protein conformation that this agent causes. researchgate.net

Non-enzymatic glycation, the reaction of reducing sugars with protein amino groups, leads to the formation of advanced glycation end-products (AGEs). patsnap.com This process contributes to protein cross-linking, aggregation, and the progression of cataracts. patsnap.com The major metabolite of bendazac, 5-hydroxybendazac, has been identified as an effective inhibitor of this process. nih.govresearchgate.net Research indicates that 5-hydroxybendazac is more potent than the parent compound in protecting lens proteins against glycation induced by sugars such as galactose and glucose-6-phosphate. nih.gov In vitro studies evaluating the glycation of human lens crystallins showed that bendazac salts can inhibit both the early stages of glycation and the formation of fluorescent AGEs. researchgate.net

Table 2: In Vitro Inhibition of Human Lens Crystallin Glycation by Bendazac Salts

Compound (at 20 mM)Inhibition of Fluorescent AGEsInhibition of Furosine FormationReference
Bendazac Lysine (B10760008)67%~40% researchgate.net
Bendazac Sodium35%~40% researchgate.net
AGEs: Advanced Glycation End-products. Furosine is a marker for the early stages of the glycation reaction.
Mitigation of Free Radical-Mediated Protein Oxidation

Free Radical Scavenging Activities and Antioxidant Mechanisms

Bendazac has demonstrated notable free radical scavenging capabilities. nih.govglpbio.com Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key factor in the development of various diseases, including cataracts. patsnap.comnih.gov Bendazac actively interacts with and neutralizes these damaging free radicals, thereby protecting cells and tissues from oxidative damage. drugbank.compatsnap.com

Research has shown that bendazac is a potent substrate in chemical systems that mimic the physiological generation of hydroxyl radicals. glpbio.comnih.gov In these systems, the drug is rapidly converted into hydroxylated derivatives, including its main metabolite, 5-hydroxybendazac, which also possesses hydroxyl radical scavenging properties. nih.gov This activity is crucial in preventing oxidative damage to proteins, such as those in the ocular lens. drugbank.com

Furthermore, studies using electron paramagnetic resonance (EPR) spectroscopy have revealed that bendazac can prevent the denaturation of bovine serum albumin (BSA) induced by free radicals generated by the xanthine/xanthine oxidase system. glpbio.comnih.gov Interestingly, this protective effect appears to be due to a direct interaction with the protein molecule rather than scavenging the free radicals themselves in the surrounding medium. nih.gov In studies with polymorphonuclear neutrophil leukocytes (PMNLs), both bendazac and its 5-hydroxy derivative were shown to inhibit the oxidative burst, a rapid release of ROS. nih.gov

Anti-inflammatory Molecular Pathways

Bendazac's anti-inflammatory properties are a key aspect of its therapeutic profile. nih.govnih.govpatsnap.com These effects are mediated through several molecular pathways, including the inhibition of enzymes involved in the inflammatory cascade and the modulation of immune cell responses.

Cyclooxygenase Inhibition and Prostaglandin (B15479496) Synthesis Modulation

Similar to other NSAIDs, a significant part of bendazac's anti-inflammatory action is attributed to its ability to inhibit cyclooxygenase (COX) enzymes. nih.govdrugbank.compatsnap.com COX enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923), which are potent mediators of inflammation, pain, and fever. nih.govwikipedia.org By blocking COX, bendazac effectively reduces the synthesis of prostaglandins, thereby mitigating the inflammatory response. drugbank.compatsnap.com

Inhibition of Phytohaemagglutinin-Induced Lymphocyte Transformation

Bendazac has been shown to inhibit the transformation of lymphocytes induced by phytohaemagglutinin (PHA) in vitro. nih.govdrugbank.compharmacompass.comechemi.com PHA is a mitogen that stimulates the proliferation and differentiation of lymphocytes, a key process in the cellular immune response. selleckchem.com The inhibition of this process suggests that bendazac can modulate immune responses by interfering with the activation of T-lymphocytes. Research on other compounds has indicated that the inhibition of PHA-induced mitogenesis can be linked to the blocking of T-lymphocyte potassium channels, a crucial step in the early stages of T-cell activation. researchgate.net

Investigation of Other Inflammatory Mediator Pathways

Beyond its effects on prostaglandins and lymphocytes, bendazac likely interacts with other inflammatory mediator pathways. While specific research on bendazac's direct impact on mediators like cytokines (e.g., interleukins, tumor necrosis factor) and leukotrienes is less detailed, its broad anti-inflammatory and anti-necrotic properties suggest a wider sphere of influence. nih.govdrugbank.compharmacompass.com The inflammatory process is a complex interplay of various mediators, and the efficacy of bendazac in treating inflammatory dermatoses with a necrotic component points towards its ability to modulate these intricate pathways. nih.govdrugbank.com

Cholerectic and Antilipidaemic Molecular Effects

In addition to its anti-inflammatory and antioxidant activities, bendazac has demonstrated choleretic and antilipidaemic effects. nih.govpharmacompass.comnih.gov Clinical observations have shown that oral administration of bendazac lysine can lead to significant reductions in total cholesterol and triglyceride levels in patients with dyslipidaemia. drugbank.com The drug has also been noted to decrease the beta/alpha lipoprotein ratio. nih.govdrugbank.com The precise molecular mechanisms underlying these effects are not as extensively characterized as its anti-inflammatory actions but represent an important facet of its pharmacological profile.

Anti-necrotic Cellular Processes

Bendazac possesses anti-necrotic properties, which are particularly relevant in the context of certain inflammatory skin conditions. nih.govpharmacompass.comglpbio.com The use of topical bendazac has been effective in treating various dermatoses, especially those that include a necrotic element. nih.govdrugbank.com This anti-necrotic action is likely linked to its primary function of inhibiting protein denaturation. nih.govnih.gov By stabilizing proteins and preventing their breakdown and aggregation, bendazac may help to preserve cellular integrity and prevent the tissue death characteristic of necrosis. patsnap.com This mechanism, combined with its anti-inflammatory and antioxidant effects, contributes to its therapeutic utility in conditions involving tissue damage. drugbank.com

Preclinical and in Vitro Pharmacological Investigations of Bendazac Sodium

In Vitro Studies on Protein Homeostasis and Integrity

A primary focus of bendazac (B1667983) research has been its ability to inhibit the denaturation of proteins, a process implicated in conditions like cataracts. nih.gov

Evaluation of Anti-denaturant Effects on Lens Homogenates

In vitro experiments using rat lens homogenates have demonstrated that bendazac can prevent heat-induced denaturation. google.com This protective effect is considered a key aspect of its potential anti-cataract action. nih.gov Studies have shown that various salts of bendazac, including the sodium, lithium, potassium, ammonium, and lysine (B10760008) salts, all exhibit a similar anti-denaturant effect on lens homogenates at equivalent molar concentrations, indicating that the bendazac molecule itself is the active component. google.com

The protective activity of bendazac against heat-induced denaturation in lens homogenates has been quantified, showing a dose-dependent inhibition.

Table 1: Protective Activity of Bendazac on Heat-Induced Denaturation of Lens Homogenate

Drug Molar Concentration % Inhibition of Denaturation
10⁻³ 68
5 x 10⁻⁴ 32
10⁻⁴ 18

Data sourced from in vitro studies on lens homogenates. google.com

Investigations on Model Proteins (e.g., Bovine Serum Albumin)

The anti-denaturant properties of bendazac have also been investigated using bovine serum albumin (BSA) as a model protein. google.com Similar to its effects on lens homogenates, bendazac demonstrated a protective effect against heat-induced denaturation of BSA. google.com This suggests a broader capability of bendazac to stabilize protein structures against thermal stress. The binding of bendazac to albumin is significant, with studies indicating that it is over 99% bound to plasma albumin in healthy subjects. drugbank.com

Table 2: Comparative Protective Activity of Bendazac on BSA Denaturation

Drug Molar Concentration % Inhibition of BSA Denaturation
10⁻³ 60
5 x 10⁻⁴ 47
10⁻⁴ 12

Data sourced from in vitro studies on Bovine Serum Albumin. google.com

Assessment of Glycation Inhibition in Human Lens Crystallins (In Vitro)

Bendazac has been shown to inhibit the in vitro glycation of human lens crystallins, a process linked to the development of diabetic cataracts. nih.govresearchgate.net Studies have demonstrated that both bendazac L-lysine and bendazac sodium can inhibit the early stages of protein glycation and the formation of fluorescent advanced glycation end-products (AGEs). nih.govresearchgate.netclinisciences.com

The efficiency of bendazac in inhibiting glycation was evaluated by incubating water-soluble crystallins with reducing sugars like glucose and fructose. nih.govresearchgate.net Bendazac lysine at a concentration of 20 mM was found to be more effective in inhibiting the development of fluorescence (a marker of AGEs) compared to the sodium salt. researchgate.net

Table 3: Inhibition of Glycation in Human Lens Crystallins by Bendazac Salts

Bendazac Salt (20 mM) Inhibition of Fluorescence Development Inhibition of Furosine Levels
Bendazac Lysine 67% ~40%
This compound 35% ~40%

Data from a study on the in vitro glycation of human lens crystallins. researchgate.net

The major metabolite of bendazac, 5-hydroxybendazac (B1199827), has also been shown to inhibit the glycosylation of lens proteins by sugars in a dose-dependent manner. drugbank.comnih.gov

Studies on Sulfhydryl Group Oxidation in Biological Liquids

Bendazac may also play a role in reducing the oxidation of sulfhydryl groups in lens proteins. nih.govpharmacompass.comechemi.com It is suggested that bendazac can decrease the oxidant activity of biological liquids such as saliva, serum, or urine from individuals with cataracts. nih.govpharmacompass.com This action is thought to be part of its mechanism in preventing lens protein damage. drugbank.com The compound's ability to act as a radical scavenger may contribute to preventing the oxidation of lens proteins by free radicals. drugbank.comnih.gov

In Vitro Cellular and Biochemical Assays for Anti-inflammatory Activity

Bendazac possesses non-steroidal anti-inflammatory properties. drugbank.comnih.gov Its anti-inflammatory effects are partly attributed to its ability to inhibit prostaglandin (B15479496) synthesis by inhibiting cyclooxygenase (COX) activity. nih.govpharmacompass.compatsnap.com Additionally, bendazac has been shown to inhibit phytohaemagglutinin-induced lymphocyte transformation in vitro. drugbank.comnih.gov The anti-inflammatory action is also linked to its ability to prevent protein denaturation, a hallmark of inflammation. researchgate.net

Studies in Experimental Animal Models

Topical application of bendazac has demonstrated anti-inflammatory effects in animal models, proving effective in treating various skin conditions, particularly those with a necrotic component. drugbank.comnih.gov In studies on retinitis pigmentosa, bendazac has shown a protective effect against photo-oxidative processes, which are linked to free radicals. google.com This was observed in the photohemolysis test. google.com

Ocular Disease Models (e.g., Experimental Cataract Development)

This compound has been primarily investigated for its potential to delay the progression of cataracts. Its principal mechanism of action in ocular models is the inhibition of protein denaturation. drugbank.comnih.govpatsnap.com This protective effect has been demonstrated in various in vitro and ex vivo experimental settings.

The primary proposed anticataract action of bendazac revolves around its ability to prevent the denaturation and aggregation of lens proteins, which are key events in the formation of cataracts. drugbank.compatsnap.comekjo.org It protects these proteins from damage induced by heat, ultraviolet radiation, and free radicals. drugbank.comnih.gov

In vitro studies using lens homogenates and intact lenses have shown that bendazac exerts a significant protective effect against opacification. In experiments where lens opacification was induced by heating, bendazac demonstrated a dose-dependent inhibition of protein denaturation. google.com For instance, in rat lens homogenates heated to 60°C, bendazac inhibited denaturation, with a similar protective effect observed on bovine serum albumin (BSA). google.com

Further studies on intact bovine lenses, where opacification was induced by heating, also confirmed bendazac's protective capabilities. The degree of opacification was visibly reduced in lenses treated with bendazac compared to controls.

Table 1: Protective Activity of Bendazac Against Heat-Induced Denaturation google.com
Bendazac Concentration (M)% Inhibition (Lens Homogenate)% Inhibition (BSA)
10⁻³6860
5 × 10⁻⁴3247
10⁻⁴1812
Table 2: Protective Effect of Bendazac on Opacification in Isolated Bovine Lenses
Bendazac Concentration (M)Degree of Opacification (Heating Applied)
Control (No Heating)-
Control (Heating)++++
10⁻³+
10⁻⁴++
10⁻⁵+++

Another critical mechanism investigated is the inhibition of protein glycation, a process implicated in cataract development, particularly in diabetic models. this compound and its lysine salt have been shown to inhibit the non-enzymatic glycation of human lens crystallins. researchgate.net The lysine salt, in particular, was found to be more effective, inhibiting the formation of fluorescent advanced glycation end-products (AGEs) by 67% at a 20 mM concentration, compared to 35% for the sodium salt. researchgate.net The major metabolite of bendazac, 5-hydroxybendazac, has also been shown to inhibit the glycosylation of lens proteins by sugars like galactose and glucose-6-phosphate, a property not shared by the parent compound. nih.gov

Dermatological Inflammation Models

Bendazac has demonstrated anti-inflammatory effects in various preclinical models of dermatological conditions. drugbank.comnih.gov As a non-steroidal anti-inflammatory drug (NSAID), its mechanism in these models is partly attributed to the inhibition of prostaglandin synthesis through the blockade of cyclooxygenase (COX) enzymes. drugbank.comnih.govpatsnap.com

Topical application of bendazac has been shown to be effective in animal models for treating a variety of dermatoses, including those with a necrotic component. drugbank.comnih.gov Preclinical studies have validated its use for inflammatory skin conditions such as dermatitis and eczema. drugbank.com While specific quantitative data from these preclinical dermatological models is not extensively detailed in the provided search results, the consistent reporting across multiple sources confirms its efficacy in animal studies of skin inflammation. drugbank.comnih.govpharmacompass.com These models are crucial for establishing proof-of-concept before clinical evaluation for treating conditions like local pain, inflammation, and pruritus. nih.gov

Myopia Progression Models (e.g., Guinea Pig Models)

Recent preclinical research has explored the efficacy of bendazac L-lysine (BDL) in controlling the progression of myopia in guinea pig models. nih.govnih.govresearchgate.net These studies utilized two standard experimental models: form-deprivation myopia (FDM) and lens-induced myopia (LIM). nih.govnih.gov

In both FDM and LIM models, BDL treatment was found to significantly inhibit the development of myopia. nih.govnih.gov The active component responsible for this effect was identified as bendazac itself, rather than L-lysine. nih.govnih.gov The inhibitory effect was observed with various administration methods, including peribulbar injections, eye drops, and ointments. nih.gov

Key findings from a study on guinea pigs with FDM showed that bendazac treatment resulted in a significant reduction in myopic refractive error and suppressed the associated increases in vitreous chamber depth (VCD) and axial length (AL). nih.gov After two weeks of treatment, the induced myopic refractive error was 30.1% lower in the bendazac-injected group compared to the vehicle-treated control group. nih.gov

Table 3: Effect of Bendazac on Form-Deprivation Myopia (FDM) in Guinea Pigs After 2 Weeks nih.gov
ParameterTreatment GroupMeasured ChangeInhibition vs. Control
Myopic Refractive ErrorBendazac InjectionSignificantly lower than control (P < 0.001)30.1%
Vitreous Chamber Depth (VCD)Bendazac InjectionSignificantly lower increase than control (P < 0.01)N/A
Axial Length (AL)Bendazac InjectionSignificantly lower increase than control (P < 0.01)N/A
Myopic Refractive ErrorBendazac OintmentSignificantly lower than control (P < 0.05)25.9%

Furthermore, bendazac was shown to inhibit the choroidal thinning associated with experimentally induced myopia. nih.gov In both FDM and LIM models, the significant reduction in choroidal thickness observed in control groups was inhibited in the bendazac-treated groups. nih.gov Importantly, the treatment did not affect choroidal thickness during normal ocular growth in non-myopic eyes. nih.gov These findings suggest that bendazac may be a viable candidate for myopia control by directly targeting mechanisms involved in ocular elongation and choroidal changes. nih.govnih.gov

Models for Choleretic and Antilipidaemic Activities

Bendazac has demonstrated both choleretic and antilipidaemic activities in preclinical and clinical observations. drugbank.comnih.govpharmacompass.com The drug is reported to increase the amount of bile acids, indicating a choleretic effect. researchgate.netwho.int

In the context of antilipidaemic activity, studies have shown that bendazac can lead to substantial reductions in total lipid, total cholesterol, and triglyceride levels. drugbank.comnih.govresearchgate.net Furthermore, a significant reduction in the beta/alpha lipoprotein ratio has been reported. drugbank.comnih.govresearchgate.net While these effects have been noted in patients with dyslipidaemia, they are based on underlying pharmacological activities identified in preclinical investigations. drugbank.comnih.gov The specific animal models used to initially characterize these properties are not detailed in the search results, but the consistent mention of these activities points to a body of preclinical evidence supporting these effects. drugbank.comnih.govpharmacompass.comresearchgate.net

Analytical Methodologies for Bendazac Sodium Research

Chromatographic Techniques for Purity and Quantitative Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantitative analysis of Bendazac (B1667983) and its related compounds. sigmaaldrich.comnih.gov HPLC methods have been developed and validated for the determination of Bendazac and its primary metabolite, 5-hydroxybendazac (B1199827), in various biological matrices, including human plasma and rabbit aqueous humor. nih.govnih.gov These methods are noted for their reproducibility, accuracy, precision, sensitivity, and specificity, making them suitable for drug monitoring and regulatory purposes. nih.govnih.gov

For instance, a validated HPLC method for analyzing Bendazac and 5-hydroxybendazac in human plasma demonstrates the technique's capability in routine applications. nih.gov Similarly, an HPLC method was established to quantify the antioxidant sodium thiosulfate (B1220275) in Bendazac lysine (B10760008) eye drops, showcasing the versatility of chromatography in formulation analysis. cjph.com.cn The purity of commercially available Bendazac is often assayed by HPLC, with standards typically at or above 98%. sigmaaldrich.com

Ion chromatography is another relevant technique, particularly for the determination of specific ions. For example, it has been used to develop and validate methods for quantifying sodium azide (B81097) in various drug substances. rjptonline.org While not directly applied to Bendazac sodium in the provided context, this highlights the utility of different chromatographic approaches for analyzing specific components within a pharmaceutical product.

Table 1: HPLC Methods for Bendazac and Related Compound Analysis

Analyte(s)MatrixPurposeKey Findings
Bendazac, 5-hydroxybendazacHuman PlasmaQuantitative AnalysisMethod is reproducible, accurate, precise, sensitive, and specific. nih.gov
Bendazac, 5-hydroxybendazacRabbit Aqueous HumorQuantitative AnalysisMethod validated and applicable to human aqueous humor. nih.govdocumentsdelivered.com
Sodium ThiosulfateBendazac Lysine Eye DropsQuantitative Analysis of AntioxidantAn effective HPLC method was established. cjph.com.cn
BendazacDrug SubstancePurity AssayPurity of ≥98% is achievable and reported. sigmaaldrich.com

Spectroscopic Methods for Structural Elucidation and Interaction Studies (e.g., NMR for protein binding)

Spectroscopic techniques are indispensable for elucidating the structure of Bendazac and studying its interactions with other molecules, particularly proteins. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for these investigations, providing detailed information at an atomic level. jchps.comspringernature.com

NMR has been employed to study the binding of Bendazac to proteins like albumin. drugfuture.com Specifically, 19F NMR spectroscopy has been highlighted as a valuable method for screening chemical libraries to identify ligands that bind to proteins, by observing line broadening and chemical shifts in the NMR spectrum. This technique can offer qualitative information about relative binding strengths and the existence of multiple binding sites.

Other spectroscopic methods also play a role. UV-Vis spectroscopy can be used for quality control, with Bendazac showing a maximum absorption (λmax) at approximately 270 nm. Infrared (IR) spectroscopy and fluorescence spectroscopy are also key techniques for structural elucidation and studying molecular interactions. jchps.comresearchgate.net For instance, fluorescence and phosphorescence spectroscopy have been used to characterize the singlet and triplet states of Bendazac, providing insights into its photochemical properties. researchgate.net

Advanced Mass Spectrometry Applications in Metabolite Identification

Mass spectrometry (MS), particularly when coupled with chromatographic techniques like HPLC (LC-MS), is a dominant analytical tool for identifying metabolites of Bendazac. nih.govscribd.com This is crucial for understanding the biotransformation of the drug in the body. nih.gov The primary metabolite of Bendazac is 5-hydroxybendazac, and its formation is a key metabolic pathway. nih.gov

Advanced MS techniques, such as tandem mass spectrometry (MS/MS), provide detailed structural information necessary for the characterization of metabolites. nih.gov High-resolution mass spectrometry can provide accurate mass measurements, which aids in determining the elemental composition of unknown metabolites. nih.gov These hyphenated techniques are essential tools for identifying minor components, including impurities and degradation products, in various samples. scribd.comiajps.com

Metabolism studies are critical in drug discovery and development to identify metabolic "hot-spots" and any reactive or pharmacologically active metabolites. nih.gov While the specific cytochrome P450 enzymes responsible for Bendazac's metabolism are not fully determined, it is known that over 60% of a dose is converted to hydroxylated metabolites.

Table 2: Major Metabolites of Bendazac

MetaboliteMethod of IdentificationSignificance
5-hydroxybendazacLC-MSPrimary metabolite, accounting for approximately 60% of urinary elimination. nih.gov It is more effective than the parent compound in inhibiting the binding of cyanate (B1221674) to lens proteins. nih.gov
Bendazac glucuronideLC-MSA portion of the drug is eliminated in this conjugated form. nih.gov

Biophysical Techniques for Protein-Ligand Interaction Characterization

A variety of biophysical techniques are employed to characterize the interaction between Bendazac and proteins, which is central to its mechanism of action of inhibiting protein denaturation. drugfuture.comnih.gov These methods provide quantitative data on binding affinities, kinetics, and thermodynamics. numberanalytics.commdpi.com

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with binding, allowing for the determination of binding affinity (Kd), stoichiometry, and enthalpy. mdpi.com Surface Plasmon Resonance (SPR) is another widely used method that measures the binding of a ligand to a protein immobilized on a sensor surface in real-time. numberanalytics.comnih.gov

Fluorescence-based methods, such as fluorescence polarization and differential scanning fluorimetry (thermal shift assays), are also valuable for studying protein-ligand interactions. nih.gov Circular Dichroism (CD) spectroscopy can be used to assess conformational changes in a protein upon ligand binding. researchgate.net These techniques, often used in combination, provide a comprehensive understanding of the molecular interactions between Bendazac and its protein targets. nih.gov For example, Electron Paramagnetic Resonance (EPR) spectroscopy, using spin-labelled bovine serum albumin, has demonstrated Bendazac's ability to prevent protein denaturation induced by various stressors. medchemexpress.com

Table 3: Common Biophysical Techniques for Protein-Ligand Interaction Studies

TechniquePrincipleInformation Gained
Isothermal Titration Calorimetry (ITC)Measures heat released or absorbed during binding. mdpi.comBinding affinity (Kd), stoichiometry, enthalpy, entropy. mdpi.com
Surface Plasmon Resonance (SPR)Detects changes in refractive index upon binding to a sensor surface. numberanalytics.comBinding kinetics (kon, koff), binding affinity (Kd). numberanalytics.comdiva-portal.org
Fluorescence SpectroscopyMeasures changes in fluorescence properties upon binding. nih.govresearchgate.netBinding affinity, conformational changes. nih.govresearchgate.net
Circular Dichroism (CD)Measures differences in the absorption of left- and right-circularly polarized light. researchgate.netSecondary structure changes in the protein upon binding. researchgate.net
Nuclear Magnetic Resonance (NMR)Observes changes in the nuclear spin states in a magnetic field. mdpi.comnih.govBinding site mapping, structural changes, binding affinity. springernature.comdrugfuture.com

Molecular Interactions and Biophysical Characterization of Bendazac Sodium

Protein Binding Studies and Thermodynamics (e.g., Albumin Binding)

The interaction between a compound and plasma proteins is a critical determinant of its distribution and activity. Bendazac (B1667983) is known to exhibit a very high degree of protein binding.

Research Findings:

Studies have consistently shown that Bendazac is extensively bound to plasma proteins, with a binding percentage greater than 99%, primarily to albumin. frontiersin.orgnih.govdrugbank.comnih.gov This high affinity means that in the bloodstream, only a very small fraction of the compound is free, a crucial factor influencing its pharmacokinetic profile. The binding is a reversible process, forming a compound-albumin complex.

The thermodynamic forces driving this binding are thought to be primarily van der Waals interactions and hydrogen bonding. nih.govpharmgkb.org These types of interactions are characteristic of spontaneous binding events. The binding process for many drugs to albumin is often exothermic (negative enthalpy change, ΔH) and frequently driven by a positive entropy change (ΔS), which is associated with the displacement of water molecules from the binding site. nih.govpharmgkb.org While the extensive binding of Bendazac to albumin is well-documented, specific thermodynamic parameters such as the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) for Bendazac sodium are not widely reported in the available scientific literature. However, the strong, stable interaction implies a thermodynamically favorable process.

Table 1: Bendazac Protein Binding Characteristics

Parameter Finding Source(s)
Primary Binding Protein Albumin frontiersin.orgnih.govdrugbank.com
Extent of Binding > 99% frontiersin.orgnih.govdrugbank.com
Primary Driving Forces Van der Waals interactions

Ligand-Target Recognition and Binding Kinetics

Ligand-target recognition refers to the molecular processes by which a compound binds to its specific target. For Bendazac, a key action is its ability to recognize and bind to sites on proteins, thereby stabilizing them against denaturation. nih.gov This antidenaturant effect is fundamental to its investigated properties.

Research Findings:

The primary mechanism of Bendazac involves inhibiting the denaturation of proteins that can be caused by various stressors like heat, ultraviolet radiation, and free radicals. drugbank.comnih.gov This suggests that Bendazac recognizes and interacts with specific conformations or reactive sites on proteins like lens crystallins, preventing their aggregation.

Another significant aspect of its target interaction is the inhibition of protein glycation, a non-enzymatic reaction between proteins and sugars that can lead to the formation of advanced glycation end-products (AGEs). The major metabolite of Bendazac, 5-hydroxybendazac (B1199827), has been shown to inhibit the glycosylation of lens proteins. nih.gov Research comparing Bendazac lysine (B10760008) and this compound found that both salts inhibit the formation of fluorescent AGEs, with the lysine salt showing greater inhibition.

The kinetics of this binding, including the association rate constant (k_on) and the dissociation rate constant (k_off), determine the duration of the drug-target interaction, often referred to as residence time. frontiersin.orgnih.govnih.gov A long residence time can correlate with a prolonged effect. researchgate.net Specific kinetic data such as k_on, k_off, and residence time for this compound's interaction with proteins like albumin or crystallins are not extensively detailed in published research. However, its demonstrated ability to effectively prevent protein denaturation and glycation suggests the formation of a stable and persistent ligand-target complex.

Table 2: Inhibition of Advanced Glycation End-product (AGE) Formation

Compound Form Concentration Inhibition of Fluorescence Source(s)
Bendazac lysine 20 mM 67%
This compound 20 mM 35%

Spectroscopic Investigations of Molecular Association

Spectroscopic techniques are invaluable tools for elucidating the molecular interactions between compounds and proteins. Methods like fluorescence spectroscopy and electron paramagnetic resonance (EPR) have been employed to characterize the association of Bendazac with proteins.

Research Findings:

Fluorescence and phosphorescence spectroscopy have been used to characterize the singlet and triplet electronic states of Bendazac. nih.gov These studies revealed that Bendazac has a much shorter triplet state lifetime compared to those observed in proteins. This finding has led to the hypothesis that the compound's protective action against light-induced damage may stem from its ability to rapidly dissipate absorbed energy through its triplet state, thereby protecting nearby proteins from photochemical damage. nih.gov The intrinsic fluorescence of proteins, often due to tryptophan residues, can be quenched upon binding of a ligand, a phenomenon used to study binding mechanisms and determine binding constants. nih.govnih.govub.edu

Furthermore, Electron Paramagnetic Resonance (EPR) spectroscopy, a technique sensitive to unpaired electrons, has been used to study Bendazac's interaction with bovine serum albumin (BSA). By using a "spin-label" attached to the protein, EPR can monitor changes in the protein's conformation and dynamics. These studies demonstrated that Bendazac effectively prevents the denaturation of BSA induced by urea (B33335), heat, and free radicals, providing direct evidence of its protein-stabilizing effect at a molecular level.

These spectroscopic investigations provide a biophysical basis for the antidenaturant properties of Bendazac, illustrating how its molecular association with proteins leads to their stabilization.

Theoretical and Computational Studies on Bendazac Sodium

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Bendazac (B1667983) sodium, docking simulations have been proposed to identify and characterize its binding to various biological targets.

Detailed research findings suggest that molecular docking simulations, for instance using software like AutoDock Vina, can be employed to investigate the interaction of Bendazac sodium with receptors associated with nonsteroidal anti-inflammatory drugs (NSAIDs), such as cyclooxygenase (COX) isoforms and peroxisome proliferator-activated receptor-gamma (PPAR-γ) . The primary goal of these simulations is to predict the binding affinity, often expressed as a Gibbs free energy change (ΔG), which indicates the stability of the drug-receptor complex. A lower binding energy suggests a more stable interaction. For a target to be considered a high-affinity candidate, a ΔG value of -7 kcal/mol or lower is often prioritized .

The principal mechanism of Bendazac is understood to be the inhibition of protein denaturation. It is believed to bind to reactive sites on proteins primarily through Van der Waals interactions, thereby preserving the protein's natural architecture. Molecular docking can help to visualize and quantify these interactions with specific amino acid residues within the binding pockets of target proteins, such as those in the eye lens that are implicated in cataract formation. While the primary therapeutic use of Bendazac has been in cataract treatment, its anti-inflammatory properties suggest interactions with targets like COX enzymes.

Table 1: Potential Molecular Targets for this compound Investigated by Molecular Docking

Target ProteinRationale for InvestigationPredicted Interaction Type
Aldose ReductaseImplicated in diabetic cataract formation.Inhibition of enzyme activity.
Crystallins (α, β, γ)Major proteins of the eye lens; their denaturation and aggregation lead to cataracts.Stabilization of native protein structure.
Cyclooxygenase (COX-1, COX-2)Key enzymes in the inflammatory pathway; targets for many NSAIDs.Inhibition of prostaglandin (B15479496) synthesis.
Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ)Nuclear receptor with roles in inflammation and metabolism.Modulation of gene expression.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing insights into the conformational flexibility of this compound and the stability of its complex with a target protein.

For a drug-receptor complex identified through docking, MD simulations can be run to:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over time, researchers can determine if the ligand remains stably bound within the active site.

Analyze Conformational Changes: MD can reveal how the protein's conformation changes upon ligand binding and how the ligand itself adapts its conformation to fit the binding pocket.

Characterize Intermolecular Interactions: The persistence of hydrogen bonds, hydrophobic contacts, and other interactions between this compound and the protein can be tracked throughout the simulation, providing a more detailed understanding of the binding mode.

These simulations are crucial for validating the initial docking predictions and for gaining a more realistic understanding of the binding event at an atomistic level.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. These methods can provide detailed information about the distribution of electrons and the energy of a molecule, which are fundamental to its chemical reactivity and interactions.

For this compound, quantum chemical calculations can be used to determine:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for predicting a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the surface of the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for understanding how this compound will interact with biological macromolecules.

These calculations help to explain the underlying electronic factors that govern the binding affinity and reactivity of this compound, providing a theoretical foundation for its observed biological activities.

In Silico Predictive Models for Biological Activity

In silico predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models are built using a dataset of compounds with known activities and can then be used to predict the activity of new or untested compounds.

For this compound and its derivatives, QSAR models could be developed to:

Predict Anti-cataract Activity: By correlating structural features (descriptors) of a series of related compounds with their experimentally determined ability to inhibit protein denaturation, a QSAR model could predict the potency of new analogues.

Forecast Potential Toxicity: In silico toxicology models can be used to predict potential adverse effects by cross-referencing the structure of this compound with toxicity databases and predictive algorithms .

These predictive models are valuable tools in the drug discovery and development process, enabling the prioritization of compounds for synthesis and experimental testing, thereby saving time and resources.

Comparative Academic Studies Involving Bendazac Sodium

Comparison of Mechanisms with Other Non-Steroidal Anti-inflammatory Agents (NSAIDs)

Bendazac's primary mechanism of action is the inhibition of protein denaturation, a property that distinguishes it from many other NSAIDs. wikipedia.orgnih.govdrugbank.com While most NSAIDs primarily function by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin (B15479496) synthesis, bendazac's principal effect is on maintaining protein structure. drugbank.compatsnap.comwikidoc.org

However, bendazac (B1667983) does share the hallmark NSAID characteristic of inhibiting COX enzymes. patsnap.compatsnap.compatsnap.com This dual mechanism, targeting both protein denaturation and prostaglandin synthesis, provides a unique therapeutic profile. patsnap.com Like other NSAIDs, bendazac's anti-inflammatory effects are attributed to its ability to suppress the production of prostaglandins (B1171923), which are key mediators in the inflammatory cascade. patsnap.compatsnap.compatsnap.com

The inhibition of COX enzymes by NSAIDs can be either non-selective, affecting both COX-1 and COX-2, or selective for COX-2. wikidoc.orgwikidoc.org COX-1 is involved in protecting the gastrointestinal tract, while COX-2 is primarily induced during inflammation. wikidoc.orgresearchgate.net Some NSAIDs, like diclofenac, exhibit moderate COX-2 selectivity. researchgate.net Studies comparing various NSAIDs have shown differences in their potency against COX-1 and COX-2. For instance, bromfenac (B1205295) is significantly more potent against COX-2 than COX-1, whereas ketorolac (B1673617) is more active against COX-1. researchgate.net While the specific COX selectivity of bendazac is not as extensively documented in comparative literature as that of more common NSAIDs, its anti-inflammatory action is recognized to be mediated through this pathway. patsnap.compatsnap.com

Table 1: Comparison of Primary Mechanisms of Action

Compound Primary Mechanism Secondary/Shared Mechanism with Bendazac
Bendazac Sodium Inhibition of protein denaturation wikipedia.orgnih.govdrugbank.com Inhibition of cyclooxygenase (COX) enzymes patsnap.compatsnap.compatsnap.com
Typical NSAIDs (e.g., Ibuprofen, Diclofenac) Inhibition of cyclooxygenase (COX) enzymes wikidoc.orgresearchgate.net -
Bromfenac Potent inhibition of COX-2 researchgate.net Inhibition of cyclooxygenase (COX) enzymes
Ketorolac Inhibition of COX-1 researchgate.net Inhibition of cyclooxygenase (COX) enzymes

Comparative Biological Efficacy of this compound Derivatives in Preclinical Settings

The primary derivative of bendazac studied in preclinical and clinical settings is bendazac lysine (B10760008). nih.gov This salt form exhibits enhanced oral absorption compared to this compound. nih.gov Preclinical studies have largely focused on the anti-cataract potential of bendazac and its derivatives. patsnap.compatsnap.com

A significant area of investigation has been the inhibition of aldose reductase, an enzyme implicated in the development of diabetic cataracts. patsnap.comamegroups.cnresearchgate.net Bendazac has been identified as an inhibitor of aldose reductase. patsnap.comamegroups.cn The accumulation of sorbitol, produced via the aldose reductase pathway in hyperglycemic conditions, contributes to osmotic stress and cataract formation. patsnap.comresearchgate.net By inhibiting this enzyme, bendazac mitigates these effects. patsnap.com

In preclinical models, bendazac lysine has demonstrated efficacy in delaying the progression of cataracts. nih.govamegroups.cn Some studies have explored other derivatives, such as 5-hydroxybendazac (B1199827), the major metabolite of bendazac, which has been shown to inhibit the glycosylation of lens proteins. drugbank.com This anti-glycation activity is crucial as the formation of advanced glycation end-products (AGEs) contributes to protein cross-linking and aggregation in the lens. patsnap.com

Table 2: Preclinical Efficacy of Bendazac Derivatives

Derivative Key Preclinical Finding Investigated Mechanism
Bendazac Lysine Delays progression of lens opacification. nih.govamegroups.cn Inhibition of aldose reductase, anti-denaturant effect. patsnap.comamegroups.cn
5-Hydroxybendazac Inhibits glycosylation of lens proteins in a dose-dependent manner. drugbank.com Prevention of advanced glycation end-product (AGE) formation. patsnap.com
Other Investigated Derivatives (General) Potential for treating inflammatory conditions. dataintelo.com Anti-inflammatory properties. dataintelo.com

Cross-Compound Analysis of Protein Stabilization Properties

Bendazac's ability to inhibit protein denaturation is its most defining characteristic. wikipedia.orgnih.govdrugbank.comnih.gov This action is crucial in its application for managing cataracts, which are primarily caused by the denaturation and aggregation of lens proteins, particularly crystallins. patsnap.compatsnap.com Bendazac stabilizes these proteins, preventing them from opacifying. patsnap.compatsnap.com

The mechanism of this stabilization involves several actions. Bendazac has been shown to prevent protein denaturation caused by various stressors, including heat and ultraviolet radiation. drugbank.com It also acts as a free radical scavenger, which protects lens proteins from oxidative damage. nih.govpatsnap.com Furthermore, its ability to inhibit non-enzymatic glycation prevents the formation of AGEs that lead to protein cross-linking and aggregation. drugbank.compatsnap.com

When compared to other compounds, particularly other NSAIDs, this protein-stabilizing effect is a significant differentiator. While other NSAIDs may have antioxidant properties, the direct inhibition of protein denaturation is a more pronounced and primary mechanism for bendazac. nih.govdrugbank.com For instance, in the context of cataract research, other compounds like lanosterol (B1674476) have been investigated for their ability to dissolve crystallin aggregates, working through a different mechanism of reversing aggregation rather than preventing denaturation. amegroups.cn

Table 3: Protein Stabilization Mechanisms

Compound/Class Mechanism of Protein Interaction Relevance to Cataracts
This compound Inhibits protein denaturation by preventing aggregation, scavenging free radicals, and inhibiting glycation. nih.govdrugbank.compatsnap.com Directly prevents the initial stages of cataract formation by maintaining lens protein transparency. patsnap.compatsnap.com
Typical NSAIDs Primarily inhibit COX enzymes; some possess general antioxidant effects. wikidoc.orgpatsnap.com Indirectly reduces inflammation-related protein damage.
Lanosterol Dissolves existing protein aggregates. amegroups.cn Reverses the opacification caused by aggregated proteins.

Future Research Directions and Translational Opportunities for Bendazac Sodium

Further Elucidation of Undefined Molecular Mechanisms

The primary mechanism attributed to Bendazac (B1667983) is its anti-denaturant effect on proteins, particularly ocular lens proteins, protecting them from damage induced by heat, UV radiation, and chemicals. nih.govdrugbank.com However, the precise molecular pathways governing this action are not fully elucidated. nih.govdrugbank.com It is understood that Bendazac and its major metabolite, 5-hydroxybendazac (B1199827), can inhibit the glycosylation of lens proteins, a key process in cataract development. nih.govdrugbank.com Specifically, 5-hydroxybendazac has been shown to inhibit the glycosylation of lens proteins by sugars like galactose or glucose-6-phosphate in a dose-dependent manner. nih.govdrugbank.com

Future research should aim to unravel these and other potential mechanisms. While its anti-inflammatory effects are partly attributed to the inhibition of prostaglandin (B15479496) synthesis via cyclooxygenase (COX) enzymes, similar to other NSAIDs, other mechanisms may also be at play. nih.govdrugbank.compatsnap.com Studies suggest it may also act as a radical scavenger and stabilize cell membranes, offering protection against oxidative stress. nih.govpatsnap.compatsnap.com A comprehensive understanding of its interaction with crystallins, the primary proteins of the lens, and its ability to prevent their aggregation is crucial. patsnap.com Investigating its binding to reactive protein sites through van der Waals interactions could provide further clarity on its protein-stabilizing capabilities.

Exploration of Novel Therapeutic Applications in Preclinical Models

While historically used for cataracts and certain skin inflammations, the unique properties of Bendazac suggest potential for other therapeutic areas. nih.govdrugbank.com Its anti-inflammatory, anti-necrotic, choleretic, and anti-lipidemic characteristics have been noted, though less explored than its anti-cataract effects. nih.govdrugbank.com Preclinical studies have shown that oral administration of Bendazac lysine (B10760008) led to significant reductions in total lipid, total cholesterol, and triglyceride levels in models of dyslipidemia. nih.govdrugbank.com

Future preclinical research could explore its utility in conditions characterized by protein aggregation and inflammation, such as certain neurodegenerative diseases. patsnap.com Given its demonstrated anti-inflammatory effects in animal models for various dermatoses, particularly those with a necrotic component, further investigation into its efficacy for a broader range of skin disorders is warranted. nih.govdrugbank.com Additionally, preliminary findings of an improved blood-retinal barrier in diabetic patients suggest a potential role in managing diabetic retinopathy, which merits dedicated preclinical investigation. nih.govdrugbank.com

Development of Advanced In Vitro and Ex Vivo Research Models

To accelerate research, the development of more sophisticated research models is essential. Current in vitro studies have utilized human lens crystallins to demonstrate Bendazac's ability to inhibit glycation and the formation of advanced glycation end-products (AGEs). researchgate.net One study found that Bendazac lysine (20 mM) inhibited the development of fluorescent AGEs by 67%, while the sodium salt showed 35% inhibition. researchgate.net

Future models could include three-dimensional (3D) organoid cultures of the lens or retina to better mimic the physiological environment. These models would allow for more accurate testing of Bendazac's efficacy and provide deeper insights into its mechanism of action. Advanced ex vivo models using donor tissues could also be employed to study drug penetration, metabolism, and efficacy in a setting that closely resembles the in vivo state. Combining biophysical techniques, such as circular dichroism to assess protein conformation, with cellular models like macrophage cultures could help dissect its dual role in protein stabilization and anti-inflammatory pathways.

Integration of Omics Technologies (Proteomics, Metabolomics) in Mechanism Research

The application of "omics" technologies offers a powerful, unbiased approach to understanding the systemic effects of Bendazac sodium. Proteomics can identify the full spectrum of proteins that Bendazac and its metabolites interact with, moving beyond just lens crystallins. d-nb.info This could reveal novel targets and pathways affected by the drug. For instance, differential proteome profiling of tissues before and after treatment can highlight specific proteins and pathways modulated by Bendazac, providing a more comprehensive view of its anti-inflammatory and anti-denaturant effects. d-nb.info

Metabolomics, the study of small molecules and by-products of metabolism, can map the metabolic shifts induced by Bendazac. d-nb.info This could elucidate how it influences metabolic pathways related to inflammation and oxidative stress. d-nb.infoelifesciences.org The integration of proteomics and metabolomics data can provide a holistic view of the drug's impact, connecting molecular changes to physiological outcomes and potentially identifying new biomarkers for treatment response. d-nb.infoelifesciences.org

Innovative Approaches to Formulation Research and Drug Delivery Systems

Advancements in pharmaceutical formulation and drug delivery can significantly enhance the therapeutic potential of this compound. dataintelo.com While oral and topical formulations exist, new delivery systems could improve bioavailability, target specificity, and patient compliance. nih.govdataintelo.com Research into novel excipients and drug delivery technologies is crucial for enhancing the stability and bioavailability of this compound. dataintelo.com

Innovations could include the development of mucoadhesive ocular inserts for sustained release, reducing the frequency of eye drop application. ncats.io Nanotechnology-based approaches, such as encapsulating Bendazac in nanoparticles or liposomes, could improve its penetration into the avascular lens tissue and other target sites. dataintelo.com These advanced formulations could also be designed to release the drug in response to specific triggers, such as pH changes or enzymatic activity characteristic of inflamed or damaged tissue. Such innovations are key to developing more effective and patient-friendly products. dataintelo.com

Collaborative Academic and Interdisciplinary Research Initiatives

Maximizing the future therapeutic potential of this compound will require a concerted effort across multiple scientific disciplines. Collaborative initiatives between academic research institutions, pharmaceutical companies, and clinical centers are essential. dataintelo.com These partnerships can bridge the gap between basic science discoveries and clinical applications.

An interdisciplinary approach, combining the expertise of medicinal chemists, molecular biologists, pharmacologists, and clinicians, will be vital. Chemists can work on synthesizing novel analogues of Bendazac with improved potency and safety profiles, while biologists and pharmacologists can characterize their mechanisms using advanced models. researchgate.net Clinicians can then translate these preclinical findings into well-designed clinical trials. nih.gov Such collaborative frameworks will accelerate the pace of research and development, ensuring that the full therapeutic potential of this compound can be explored and realized for the benefit of patients.

Q & A

Basic: What methodological considerations are critical when preparing Bendazac sodium solutions for in vitro studies?

Answer:
this compound’s solubility varies significantly across solvents. For in vitro studies:

  • Solvent selection : Use DMSO or ethanol for stock solutions due to high solubility (15–20 mg/mL). For aqueous buffers, pre-dissolve in DMSO and dilute to ≤0.2 mg/mL in PBS (pH 7.2) to avoid precipitation .
  • Stability : Prepare fresh aqueous solutions daily, as prolonged storage (>24 hours) risks degradation. Use inert gas purging (e.g., nitrogen) for organic solvent stocks to prevent oxidation .
  • Controls : Include solvent-only controls to rule out solvent-induced artifacts in cellular assays.

Basic: How can researchers validate the purity and stability of this compound batches under varying storage conditions?

Answer:

  • Analytical methods : Use HPLC with UV detection (λ = 254 nm) to assess purity. Compare retention times and peak areas against certified reference standards .
  • Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via mass spectrometry for degradation products. Store long-term at -20°C in airtight, light-protected vials .
  • Documentation : Maintain batch-specific stability profiles in electronic lab notebooks for reproducibility .

Advanced: What experimental models are most suitable for investigating this compound’s mechanism in preventing protein denaturation, particularly in cataract studies?

Answer:

  • In vivo models : Use rodent (rat) cataract induction via sodium cyanate. Administer Bendazac (10–40 mM) intraperitoneally and monitor lens opacity via slit-lamp microscopy over 14 days .
  • In vitro assays : Employ thermal or chemical (urea) denaturation of bovine serum albumin (BSA) with Bendazac. Quantify protection using circular dichroism spectroscopy to track secondary structure preservation .
  • Controversy note : Prior studies conflict on concentration-dependent efficacy; replicate with strict pH control (7.2–7.4) to mitigate confounding variables .

Advanced: How should researchers address contradictory data on this compound’s anti-inflammatory efficacy across different disease models?

Answer:

  • Data triangulation : Compare pharmacokinetic profiles (e.g., plasma half-life, tissue distribution) using LC-MS in murine models of acute inflammation (carrageenan-induced paw edema) versus chronic models (collagen-induced arthritis) .
  • Mechanistic probing : Perform RNA-seq on treated macrophages to identify differential NF-κB or COX-2 pathway activation. Cross-validate with ELISA for prostaglandin E2 (PGE2) levels .
  • Meta-analysis : Aggregate historical data (pre-2000 studies) using PRISMA guidelines to assess publication bias or dosage inconsistencies .

Literature Review: What strategies ensure comprehensive retrieval of this compound research while avoiding database bias?

Answer:

  • Database selection : Combine PubMed, SciFinder, and Web of Science with filters for “non-steroidal anti-inflammatory agents” AND “protein denaturation.” Exclude patents and non-peer-reviewed sources .
  • Grey literature : Search clinical trial registries (ClinicalTrials.gov ) and EU chemical databases (e.g., ECHA) for unpublished toxicity data .
  • Citation chaining : Use backward (reference lists of key papers) and forward (Google Scholar “Cited by”) searches to identify overlooked studies .

Ethical and Safety: What protocols are essential for handling this compound in compliance with laboratory safety standards?

Answer:

  • PPE requirements : Use nitrile gloves, lab coats, and safety goggles. Conduct work in fume hoods for powder handling due to inhalation risks .
  • Waste disposal : Neutralize aqueous solutions with 1M NaOH before discarding as chemical waste. Organic solutions require incineration .
  • Ethical approval : For in vivo studies, submit protocols to institutional animal care committees (IACUC) with justification for sample sizes and endpoints .

Data Integration: How can researchers reconcile findings from in vitro, in vivo, and computational models of this compound’s activity?

Answer:

  • Systems pharmacology : Build PK/PD models using tools like Phoenix WinNonlin to extrapolate in vitro IC50 values to in vivo doses .
  • Machine learning : Train neural networks on existing bioactivity data (ChEMBL) to predict off-target effects or optimize derivatives .
  • Multi-omics : Integrate transcriptomic, proteomic, and metabolomic datasets from treated tissues to identify consensus pathways (e.g., oxidative stress response) .

Tables for Key Data Reference

Property Value Source
Solubility in DMSO15–20 mg/mL
Effective dose (rat model)10–40 mM intraperitoneal
HPLC purity threshold≥98%
Stability in PBS (4°C)≤24 hours

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.